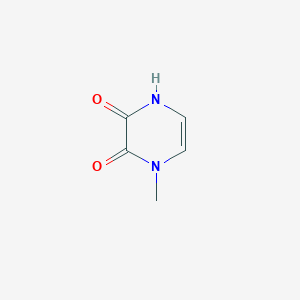
1-Methyl-1,2,3,4-tetrahydropyrazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1,2,3,4-tetrahydropyrazine-2,3-dione is a useful research compound. Its molecular formula is C5H6N2O2 and its molecular weight is 126.115. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-Methyl-1,2,3,4-tetrahydropyrazine-2,3-dione is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This compound is characterized by a tetrahydropyrazine ring with methyl and carbonyl substitutions, which may influence its pharmacological properties. Despite limited research specifically targeting this compound, related derivatives have been studied for their diverse biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C7H8N2O2, featuring a methyl group at the 1-position and two carbonyl groups at the 2 and 3 positions of the pyrazine ring. The structural characteristics suggest potential interactions with biological targets due to the presence of nitrogen and carbonyl functionalities.
| Property | Details |
|---|---|
| Molecular Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol |
| Melting Point | Not available |
| Solubility | Not extensively studied |
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of tetrahydropyridine have shown effectiveness against various bacterial strains. While specific studies on this compound are lacking, its structural analogs suggest potential efficacy against microbial infections.
Antioxidant Properties
Research into related tetrahydropyrazine derivatives has demonstrated significant antioxidant activities. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant potential may be attributed to the presence of the pyrazine ring and carbonyl groups that can stabilize free radicals.
Enzyme Inhibition
Similar compounds have been evaluated for their ability to inhibit enzymes involved in critical biological pathways. For example, certain tetrahydropyridine derivatives have shown inhibition of monoamine oxidase (MAO), which is relevant for treating neurological disorders. The mechanism likely involves binding to the active site of the enzyme due to the structural features of the compound.
Case Studies and Research Findings
While direct studies on this compound are sparse, several relevant studies provide insights into its potential applications:
- Antimicrobial Efficacy : A study on related tetrahydropyridine compounds showed promising results against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 10−50μg/mL .
- Antioxidant Activity : Research indicated that tetrahydropyridine derivatives exhibited IC50 values for free radical scavenging between 20−100μM, suggesting that similar structures may possess comparable activity .
- Enzyme Inhibition : A derivative was found to inhibit MAO-B with a Ki value of 13.6nM, indicating strong binding affinity which could be extrapolated to predict activity in structurally similar compounds .
Propiedades
IUPAC Name |
4-methyl-1H-pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-7-3-2-6-4(8)5(7)9/h2-3H,1H3,(H,6,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAOJHYAARPEKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CNC(=O)C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














